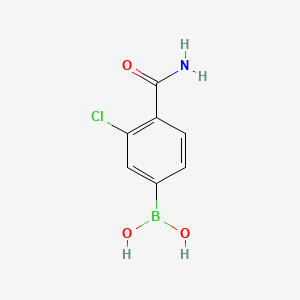

(4-Carbamoyl-3-chlorophenyl)boronic acid

Description

(4-Carbamoyl-3-chlorophenyl)boronic acid is an aromatic boronic acid derivative featuring a carbamoyl (-CONH₂) group at the para position and a chlorine atom at the meta position relative to the boronic acid moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name |

(4-carbamoyl-3-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARZNNIZDSRQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657343 | |

| Record name | (4-Carbamoyl-3-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-52-5 | |

| Record name | B-[4-(Aminocarbonyl)-3-chlorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Carbamoyl-3-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 4-Carbamoyl-3-chlorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as 4-Carbamoyl-3-chlorophenylboronic acid, are transferred from boron to palladium. This occurs after the oxidative addition of formally electrophilic organic groups to the palladium, which results in the formation of a new Pd–C bond.

Biochemical Pathways

The main biochemical pathway affected by 4-Carbamoyl-3-chlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds.

Result of Action

The primary result of the action of 4-Carbamoyl-3-chlorophenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry.

Biological Activity

(4-Carbamoyl-3-chlorophenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H8BClN2O3

- Molecular Weight : 202.41 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets:

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site. This property has been leveraged in the development of drugs targeting protease-related diseases.

- Antitumor Activity : Studies have indicated that boronic acids can induce apoptosis in cancer cells through the modulation of cellular signaling pathways, including those involved in cell cycle regulation and apoptosis.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines showed that this compound effectively inhibited cell proliferation at low micromolar concentrations. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 7.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.5 | Inhibition of migration |

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has shown anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

- Study on Apoptosis Induction : A study published in the Journal of Medicinal Chemistry explored the effects of various boronic acids on cancer cell lines. The findings revealed that this compound significantly induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its antitumor activity .

- Inhibition of Collagenases : Another research highlighted the compound's ability to inhibit collagenases involved in tissue remodeling and cancer metastasis. The inhibition was observed in the low micro-molar range, making it a candidate for further development as an anti-metastatic agent .

- Synergistic Effects with Other Agents : Recent findings suggest that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines, indicating potential for combination therapy approaches.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s reactivity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related boronic acids:

Table 1: Structural and Electronic Comparison

*Estimated based on substituent effects from .

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The chlorine and carbamoyl groups lower the pKa of this compound compared to unsubstituted phenylboronic acid, enhancing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and binding to biological targets .

- Solubility : The carbamoyl group improves aqueous solubility relative to alkyl-substituted analogs (e.g., 4-MCPBA), though less than carboxylated derivatives .

Key Observations :

- Protease Inhibition : The chlorine and carbamoyl groups in this compound may enhance binding to serine proteases (e.g., SARS-CoV-2 3CLpro) by stabilizing tetrahedral intermediates, though FL-166’s bifunctional design yields higher potency .

- Antifungal Activity : Boronic acids with extended aromatic systems (e.g., naphthalen-2-yl derivatives) show stronger activity, suggesting that steric bulk and π-π interactions are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.